2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide;dihydrochloride
Overview
Description
AZ 10606120 dihydrochloride is a selective, high-affinity antagonist for the P2X7 receptor, which is a type of purinergic receptor found in humans and rats. This compound has shown significant potential in scientific research due to its ability to inhibit tumor growth and exhibit anti-depressant effects .
Mechanism of Action
Target of Action
AZ 10606120 Dihydrochloride is a selective, high-affinity antagonist for the P2X7 receptor (P2X7R) . The P2X7 receptor is a type of purinergic receptor for ATP that plays a significant role in apoptosis, inflammation, and pain sensation.
Mode of Action
AZ 10606120 Dihydrochloride binds in a positive cooperative manner to sites distinct from, but coupled to, the ATP binding site . It acts as a negative allosteric modulator , meaning it reduces the receptor’s activity by binding to a different site than the ATP. This results in the antagonism of ATP-dependent P2X7 activation .
Biochemical Pathways
The primary biochemical pathway affected by AZ 10606120 Dihydrochloride is the ATP-dependent activation of the P2X7 receptor . By acting as a negative allosteric modulator, it inhibits the normal function of the P2X7 receptor, which can lead to downstream effects such as reduced inflammation and pain sensation.
Pharmacokinetics
It is known that the compound is a powder form and soluble in water , which suggests it could be administered orally and absorbed in the gastrointestinal tract. The impact on bioavailability would depend on factors such as the rate of absorption and the first-pass metabolism effect.
Result of Action
The molecular and cellular effects of AZ 10606120 Dihydrochloride’s action include the inhibition of ATP-dependent activation of P2X7 receptors . This can lead to a reduction in inflammation and pain sensation. Additionally, it has been reported to have anti-depressant effects and reduce tumor growth .
Action Environment
The action, efficacy, and stability of AZ 10606120 Dihydrochloride can be influenced by various environmental factors. For instance, the pH level of the environment could impact the compound’s solubility and therefore its bioavailability. Additionally, factors such as temperature and light exposure could potentially affect the stability of the compound . .
Biochemical Analysis
Biochemical Properties
AZ 10606120 Dihydrochloride interacts with the P2X7 receptor, a member of the purinergic receptor family of ATP-gated ion channels . It binds in a positive cooperative manner to sites distinct from, but coupled to, the ATP binding site and acts as a negative allosteric modulator .
Cellular Effects
AZ 10606120 Dihydrochloride influences cell function by modulating the activity of the P2X7 receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of AZ 10606120 Dihydrochloride involves binding interactions with the P2X7 receptor . It exerts its effects at the molecular level, including enzyme inhibition and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AZ 10606120 dihydrochloride involves multiple steps, starting with the preparation of the quinoline derivative, followed by the introduction of the adamantyl group. The final step involves the formation of the dihydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of AZ 10606120 dihydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: AZ 10606120 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions often involve moderate temperatures and inert atmospheres.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of AZ 10606120 dihydrochloride .
Scientific Research Applications
AZ 10606120 dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the P2X7 receptor and its role in various chemical processes.
Biology: Helps in understanding the biological functions of the P2X7 receptor in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating depression and reducing tumor growth.
Industry: Utilized in the development of new drugs targeting the P2X7 receptor
Comparison with Similar Compounds
A-804598: Another P2X7 receptor antagonist with similar inhibitory effects.
JNJ-47965567: A potent and selective P2X7 receptor antagonist.
A-438079 hydrochloride hydrate: Known for its high affinity and selectivity for the P2X7 receptor
Uniqueness: AZ 10606120 dihydrochloride is unique due to its high affinity and selectivity for the P2X7 receptor, as well as its ability to exhibit both anti-depressant and anti-tumor effects. This makes it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2.2ClH/c30-9-8-26-6-7-27-23-5-4-20-21(28-23)2-1-3-22(20)29-24(31)16-25-13-17-10-18(14-25)12-19(11-17)15-25;;/h1-5,17-19,26,30H,6-16H2,(H,27,28)(H,29,31);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFONFUUWORSPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC5=C4C=CC(=N5)NCCNCCO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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